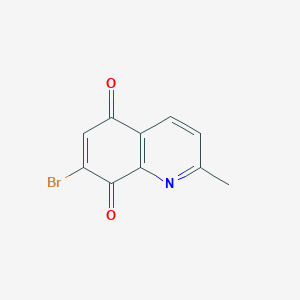
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid is a chemical compound with a unique molecular structure. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular weight of 286.28 g/mol and a purity of at least 95% .
Vorbereitungsmethoden
The synthesis of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. This method is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Analyse Chemischer Reaktionen
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic effects, including its use in drug development. In industry, it is used in the production of various materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of 2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biological processes. For example, it may inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes . This activity can lead to the intracellular degradation of apo B and decreased production of low-density lipoproteins .
Vergleich Mit ähnlichen Verbindungen
2-((4-(Ethoxycarbonyl)phenyl)amino)nicotinic acid can be compared with other similar compounds, such as 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines. These compounds share some structural similarities but differ in their specific functional groups and applications . The uniqueness of this compound lies in its versatile applications and its ability to undergo a wide range of chemical reactions .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in various fields. Its unique molecular structure and ability to undergo various chemical reactions make it an important building block in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-(4-ethoxycarbonylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-7-11(8-6-10)17-13-12(14(18)19)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
XYHYUIHEEDPISC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
![2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one](/img/structure/B11781605.png)

![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)

![[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)



